molecular formula C29H27N3O4 B2983759 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide CAS No. 872862-10-7

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2983759
CAS No.: 872862-10-7
M. Wt: 481.552
InChI Key: KMGYICHNLYMINW-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a central indole scaffold substituted with a 2-oxo-2-(piperidin-1-yl)ethyl group at the N1 position and an N-(4-phenoxyphenyl)acetamide moiety at the C3 position. The indole core is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, antimicrobial agents, and tubulin modulation . The piperidinyl and phenoxyphenyl substituents likely influence its pharmacokinetic properties, such as solubility and membrane permeability, while also modulating target binding affinity.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-27(31-17-7-2-8-18-31)20-32-19-25(24-11-5-6-12-26(24)32)28(34)29(35)30-21-13-15-23(16-14-21)36-22-9-3-1-4-10-22/h1,3-6,9-16,19H,2,7-8,17-18,20H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGYICHNLYMINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety, and finally, the attachment of the phenoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and piperidine moieties are known to interact with various receptors and enzymes, potentially modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological targets, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional features of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide with analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound: this compound C₂₉H₂₈N₃O₄ 490.56 g/mol - Indole N1: 2-oxo-2-(piperidin-1-yl)ethyl
- C3: N-(4-phenoxyphenyl)acetamide
Data not explicitly provided; inferred potential for kinase/tubulin modulation -
(E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b) C₂₃H₂₄N₆O₄ 472.48 g/mol - Indole N1: 2-oxo-2-(piperidin-1-yl)ethyl
- C3: Nitroimidazole-propenone linker
MRSA inhibition (MIC = 2 µM); membrane permeabilization and DNA intercalation
N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide C₂₃H₂₄ClN₃O₂S 442.0 g/mol - Indole N1: 2-oxo-2-(piperidin-1-yl)ethyl
- C3: Sulfanylacetamide with 4-ClPh
No activity data; structural focus on sulfur linkage for polarity modulation
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide C₂₅H₂₆F₃N₃O₄S 521.6 g/mol - Indole N1: 4-methylpiperidinyl-oxoethyl
- C3: Sulfonylacetamide with CF₃Ph
No activity data; sulfonyl group may enhance target selectivity
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) C₂₂H₁₆ClN₃O₂ 389.84 g/mol - Indole N1: 4-chlorobenzyl
- C3: Pyridin-4-yl acetamide
Potent tubulin inhibitor (preclinical development)

Key Structural and Functional Insights:

Indole Substitution Patterns: The N1 position is critical for bioactivity. Piperidinyl-oxoethyl substituents (as in the target compound and 142b) enhance solubility and likely interact with hydrophobic pockets in enzymes like CDK5 or tubulin .

Biological Activity Trends: Compound 142b demonstrates that the indole-piperidinyl scaffold can be optimized for antibacterial activity, with the nitroimidazole moiety contributing to DNA interaction . D-24851 highlights the indole-acetamide framework's versatility in targeting tubulin, suggesting that phenoxyphenyl or pyridinyl groups may influence microtubule binding .

SAR (Structure-Activity Relationship) Considerations: Phenoxy vs. Piperidinyl vs. 4-Methylpiperidinyl: Methylation of the piperidine ring (as in ) could alter metabolic stability or CNS penetration due to increased lipophilicity.

Biological Activity

The compound 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(4-phenoxyphenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a piperidine ring, and a phenoxyphenyl acetamide group. Its molecular formula is C21H23N3O3C_{21}H_{23}N_{3}O_{3}, with a molecular weight of approximately 365.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Molecular Structure

ComponentDescription
Indole MoietyContributes to biological activity
Piperidine RingEnhances binding properties
Phenoxyphenyl GroupIncreases hydrophobic interactions

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antitumor effects. For instance, research involving piperidine-based compounds demonstrated promising results against various cancer cell lines, highlighting their potential as antitumor agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that related compounds exhibit considerable inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Some derivatives demonstrated anti-inflammatory activities comparable to standard treatments like ibuprofen .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of the compound suggest effectiveness against specific bacterial strains. Compounds with structural similarities have shown significant antibacterial activity, indicating that This compound may also possess similar properties .

Synthesis and Evaluation

A notable study focused on the synthesis of various heterocycles from piperidine derivatives, including the target compound. The researchers employed eco-friendly methods and evaluated the synthesized compounds for their antitumor efficacy using a range of assays .

Comparative Analysis

In another study, several indole-based compounds were synthesized and tested for their anti-inflammatory activities. Results indicated that some derivatives exhibited up to 70% inhibition in inflammatory models, which positions This compound within a promising therapeutic context .

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